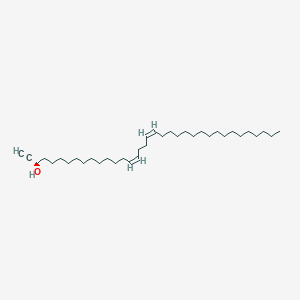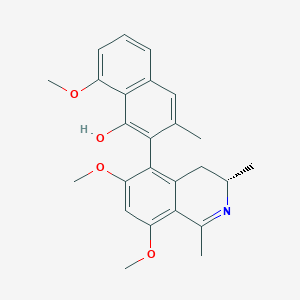
Delphinidin 3-sambubioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delphinidin 3-sambubioside is an anthocyanin, a type of water-soluble pigment found in various fruits, flowers, and leaves. This compound is known for its vibrant blue to purple color and is a derivative of delphinidin, a major anthocyanidin. This compound is recognized for its potent antioxidant properties and its role in various biological activities, including anti-inflammatory and anti-cancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of delphinidin 3-O-beta-D-sambubioside typically involves the extraction from natural sources such as berries and flowers. One common method includes high-performance counter-current chromatography (CCC) followed by preparative high-performance liquid chromatography (HPLC). The solvent system used in CCC often comprises butanol, aqueous trifluoroacetic acid, and methanol in specific ratios .
Industrial Production Methods: Industrial production of delphinidin 3-O-beta-D-sambubioside involves large-scale extraction from plant materials, followed by purification using techniques like CCC and HPLC. The process ensures high purity and yield of the compound, making it suitable for various applications in food, pharmaceuticals, and cosmetics .
Análisis De Reacciones Químicas
Types of Reactions: Delphinidin 3-sambubioside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Although less common, reduction reactions can modify the anthocyanin structure.
Substitution: This involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various acids and bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of delphinidin 3-O-beta-D-sambubioside, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Delphinidin 3-sambubioside has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant and anti-inflammatory effects, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for its potential anti-cancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its skin-protective properties .
Mecanismo De Acción
The mechanism of action of delphinidin 3-O-beta-D-sambubioside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anti-cancer Activity: It targets various signaling pathways, including the MAPK pathway and activator protein 1 (AP-1) factor, to inhibit cancer cell proliferation and induce apoptosis
Comparación Con Compuestos Similares
- Cyanidin 3-O-beta-D-sambubioside
- Pelargonidin 3-O-beta-D-sambubioside
- Malvidin 3-O-beta-D-sambubioside
Comparison: Delphinidin 3-sambubioside is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to cyanidin and pelargonidin derivatives, delphinidin derivatives generally exhibit stronger antioxidant and anti-inflammatory properties .
Propiedades
Fórmula molecular |
C26H29O16+ |
|---|---|
Peso molecular |
597.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H28O16/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33)/p+1/t14-,17-,19+,20-,21+,22-,24-,25+,26-/m1/s1 |
Clave InChI |
TWYYVOVDSNRIJM-AFAGGVQESA-O |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O |
Sinónimos |
delphinidin 3-sambubioside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)


![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)



![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)
![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)

![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1254496.png)



